The synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol can be approached through various methods, primarily focusing on the substitution reactions involving pyrazole derivatives. A typical synthetic pathway may involve:
For instance, a method could involve the direct etherification of 1-Ethyl-1H-pyrazole with ethylene oxide under basic conditions, resulting in the formation of the desired compound.
The molecular structure of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol features a pyrazole ring connected to an ethylene glycol moiety through an ether linkage. Key structural details include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to determine bond lengths and angles, which provide insights into its reactivity and interactions .
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol may participate in several chemical reactions typical for pyrazole derivatives:
Understanding these reactions is crucial for exploring its potential applications in drug development and organic synthesis .
Further research into this compound's specific interactions could elucidate its pharmacological profile and therapeutic potential .
The physical and chemical properties of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol include:
Property | Value |
---|---|
Molecular Weight | 156.18 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Likely soluble in polar solvents due to hydroxyl group |
These properties suggest that the compound may exhibit moderate solubility in aqueous environments, which is beneficial for biological applications .
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol has potential applications across various fields:
Ongoing research into its biological activity and synthetic versatility will likely expand its applications further .
Pyrazole-oxygen hybrid architectures represent a strategically significant class of heterocyclic compounds characterized by their versatile chemical behavior and broad biological potential. Within this category, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (CAS: 1602763-70-1, Molecular Formula: C₇H₁₂N₂O₂, Molecular Weight: 156.18 g/mol) exemplifies a meticulously designed molecular framework [3]. This compound integrates a 1-ethylpyrazole core—a configuration known for enhanced metabolic stability and bioavailability—with a flexible ethoxyethanol side chain, providing amphiphilic character crucial for molecular recognition processes. Its structural blueprint combines the robust, electron-rich pyrazole system, capable of diverse non-covalent interactions, with the oxygen-containing side chain's solvating and hydrogen-bonding capabilities. This deliberate molecular design facilitates targeted exploration in pharmaceutical and agrochemical discovery, positioning it as a compelling subject for scientific investigation.
Table 1: Fundamental Characterization of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol
Property | Value |
---|---|
CAS Registry Number | 1602763-70-1 |
Systematic IUPAC Name | 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol |
Molecular Formula | C₇H₁₂N₂O₂ |
Molecular Weight | 156.18 g/mol |
Key Structural Features | 1-Ethyl-1H-pyrazole ring, O-CH₂-CH₂-OH linkage at C4 |
The historical trajectory of pyrazole-oxygen compounds reveals a deliberate shift from simple natural isolates to sophisticated synthetic therapeutics. The initial discovery of pyrazole heterocycles dates back to 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, demonstrating their natural occurrence and early biological relevance [2]. This finding catalyzed intense synthetic efforts, leading to the development of oxygen-functionalized pyrazoles. Early synthetic strategies focused on hydroxyalkyl and alkoxy substitutions at the pyrazole ring's C3, C4, and C5 positions, primarily exploring their effects on physicochemical properties like solubility and lipophilicity. The incorporation of ethanolamine-like chains, as seen in 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, emerged as a pivotal advancement designed to mimic endogenous substrates while improving water solubility—a critical parameter for drug bioavailability. Computational studies, particularly Density Functional Theory (DFT) analyses, later illuminated the profound influence of oxygen substituents on pyrazole tautomerism and hydrogen-bonding capacity. Research demonstrated that 4-substituted pyrazoles, like the title compound, exhibit distinct electronic behavior compared to 3- or 5-substituted isomers, with electron-donating groups (e.g., alkoxy) lowering the activation energy for proton transfer (47.75–55.52 kcal/mol) and facilitating dimer formation through optimized hydrogen-bonding networks [5]. This historical progression underscores a transition from empirical modification to rational, computationally guided design of pyrazole-ethanol hybrids.
Ethoxylated pyrazoles, particularly exemplified by 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, serve as privileged scaffolds in modern medicinal chemistry due to their balanced amphiphilicity and versatile pharmacophore integration potential. The 1-ethyl group confers significant metabolic stability by blocking N1-mediated glucuronidation pathways, a common metabolic vulnerability in simpler pyrazoles. Simultaneously, the flexible 4-(2-hydroxyethoxy) side chain acts as a spacer unit and hydrogen-bonding domain, critical for target engagement. This structural motif facilitates its use as a linker in complex biomolecules, evidenced by derivatives like 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol (CAS: 1598128-08-5), where the ethoxyethanol bridge connects the pyrazole to a bioactive pyrrolidine pharmacophore, suggesting utility in CNS-targeted therapeutics . Its incorporation into hybrid anticancer agents aligns with established structure-activity relationships (SAR) observed in clinically successful pyrazole derivatives. Notable examples include:
Table 2: Clinically Relevant Pyrazole Derivatives and Their Structural Features
Compound | Therapeutic Use | Key Pyrazole Substitution Pattern |
---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diaryl; para-Sulfonamide at C1 phenyl |
Crizotinib | Anticancer (ALK inhibitor) | 2,6-Disubstituted; Aminopyridine at C3 |
Phenylbutazone | Anti-inflammatory | 3,5-Diketo; Butyl side chain |
Deracoxib | Veterinary NSAID | 1-(p-Chlorophenyl),5-(methylsulfonyl) |
Pyrazofurin | Antiviral/Anticancer | C4-Carboxamide, C-glycosidic linkage |
The molecule’s inherent capacity for hydrogen bond donation and acceptance via its terminal hydroxyl group and pyrazole nitrogen atoms significantly enhances interactions with biological targets like kinases, inflammatory enzymes, and transmembrane receptors. Recent synthetic innovations leverage its oxygen linker to construct bistetrazole energetic materials (e.g., 2’-(1H-Pyrazol-4-yl)-1H,2’H-5,5’-bistetrazole), where the ethoxy spacer improves thermal stability without compromising nitrogen content—critical for safe handling of advanced materials [9]. This demonstrates the scaffold’s dual utility in pharmaceutical and material sciences.
Positional isomerism within the 1-ethyl-1H-pyrazole scaffold profoundly influences the physicochemical and biological profile of derivatives, with 4-substituted isomers like 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol exhibiting distinct advantages. The regiochemical placement of the ethoxyethanol chain at C4 versus C3 or C5 fundamentally alters electronic distribution, hydrogen-bonding potential, and conformational behavior. Comparative DFT studies (B3LYP/6-311++G(d,p)) reveal that:
Table 3: Impact of Pyrazole Substitution Position on Key Properties
Property | 4-Substituted Isomer | 3/5-Substituted Isomer |
---|---|---|
Tautomer Stability | Favors N1-H tautomer | Enhanced N2-H character |
Proton Transfer Eₐ | Lower (47.8–50.1 kcal/mol) | Higher (52.5–55.5 kcal/mol) |
H-bond Dimerization E | Stronger (12.22–12.84 kcal/mol, MP2) | Weaker (<11 kcal/mol) |
Conjugative Effect | Efficient π-orbital overlap | Reduced conjugation with substituent |
The ethyl group at N1 plays a critical role beyond simple steric protection. It induces moderate electron donation into the pyrazole ring, slightly increasing the electron density at C4, thereby enhancing the oxygen linker’s nucleophilicity in 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol. This electronic perturbation translates to improved hydrolytic stability compared to N-unsubstituted or N-aryl analogs. Furthermore, the ethyl group’s compact size optimizes the steric environment, allowing the 4-(2-hydroxyethoxy) side chain greater rotational freedom for target engagement compared to bulkier N-substituents (e.g., isopropyl, phenyl). This isomer-specific optimization is critical for advanced applications, as demonstrated in energetic materials where 4-pyrazolyl derivatives maintain superior thermal stability (decomposition >220°C) relative to their 5-isomers while preserving high nitrogen content and detonation performance [9]. The deliberate selection of the 1-ethyl-4-oxyethanol configuration thus represents a convergence of electronic stabilization, optimized hydrogen-bonding topology, and synthetic feasibility.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1